

Application Note & Protocols: Synthesis of Novel Bioactive Molecules from 4-Cyclopentylpiperazin-1-amine

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Compound of Interest

Compound Name: **4-Cyclopentylpiperazin-1-amine**

Cat. No.: **B027260**

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Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of **4-Cyclopentylpiperazin-1-amine** as a versatile starting material for novel bioactive molecules. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs, owing to its favorable pharmacokinetic properties and ability to engage in multiple biological interactions.^{[1][2][3][4]} This guide focuses on leveraging the reactive primary amino group of **4-Cyclopentylpiperazin-1-amine** to synthesize two key classes of derivatives with significant therapeutic potential: N,N'-disubstituted ureas and bioactive hydrazones. We provide field-proven, step-by-step protocols, mechanistic insights, and characterization guidelines to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of 4-Cyclopentylpiperazin-1-amine

The piperazine moiety is the third most common nitrogen heterocycle in drug discovery, prized for its ability to improve aqueous solubility and bioavailability.^[1] The two nitrogen atoms can serve as hydrogen bond acceptors, while the N-H group in a monosubstituted piperazine can act as a hydrogen bond donor, tuning interactions with biological targets.^[1]

4-Cyclopentylpiperazin-1-amine (CAS: 61379-64-4) is a particularly valuable building block.^{[5][6][7]} It features two key points for diversification:

- A cyclopentyl group at the N4 position, which adds lipophilicity, potentially enhancing membrane permeability and van der Waals interactions within target proteins.
- A primary amino group at the N1 position, which acts as a highly versatile nucleophilic handle for a wide array of chemical transformations.[8] This N-amino functionality is essentially a hydrazine derivative, opening unique reaction pathways.

This compound is a known key intermediate in the synthesis of the antibiotic Rifapentine, underscoring its industrial and pharmaceutical relevance.[9][10] Our focus here is to extend its application beyond known pathways to generate novel chemical entities.

Physicochemical Properties of Starting Material

Property	Value	Source
IUPAC Name	4-cyclopentylpiperazin-1-amine	[5]
CAS Number	61379-64-4	[5]
Molecular Formula	C ₉ H ₁₉ N ₃	[5]
Molecular Weight	169.27 g/mol	[5]
Appearance	Off-White Low Melting Solid	[7]
Storage	2-8°C, under inert atmosphere	[7]

Safety & Handling

4-Cyclopentylpiperazin-1-amine is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[5][11] Always handle this reagent inside a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11]

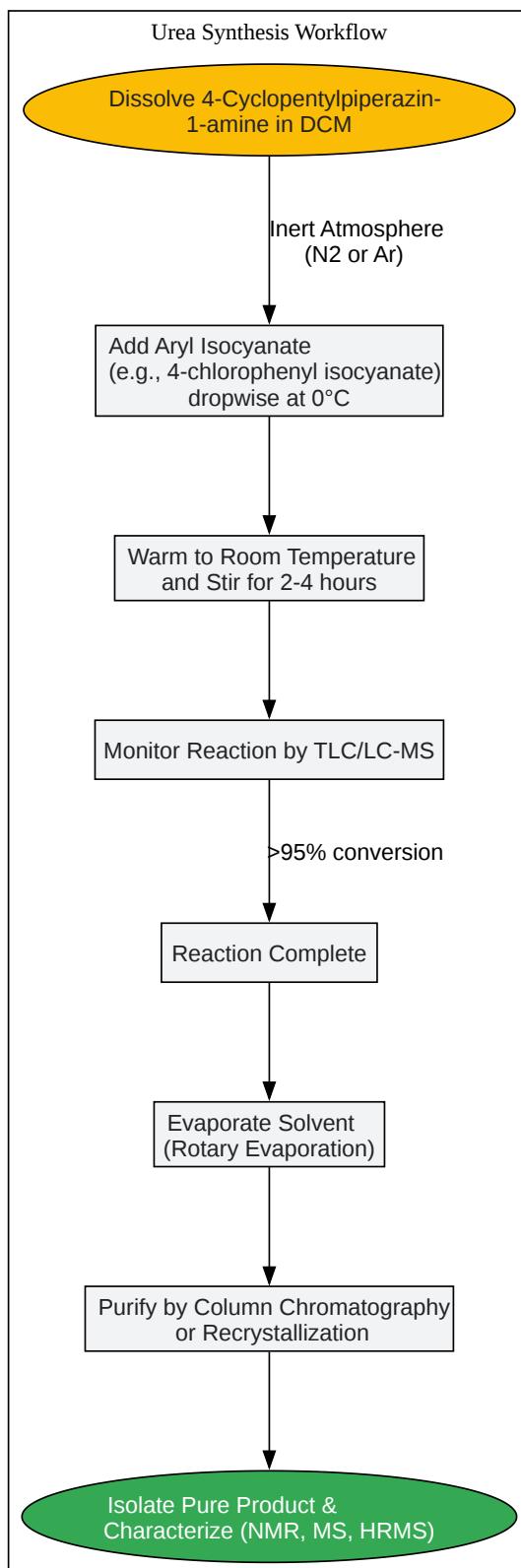
Synthetic Pathway I: N,N'-Disubstituted Ureas as Kinase Inhibitors and sEH Modulators

The urea functional group is a cornerstone in medicinal chemistry. Its rigid, planar structure and ability to act as both a hydrogen bond donor and acceptor make it an excellent pharmacophore for interacting with protein backbones, particularly in enzyme active sites like kinases and

hydrolases.[12][13] The synthesis of unsymmetrical ureas is a robust strategy for creating potent and selective inhibitors.[12][13]

Causality and Mechanistic Rationale

The synthesis proceeds via a nucleophilic addition mechanism. The primary amino group (-NH₂) of **4-Cyclopentylpiperazin-1-amine** acts as the nucleophile, attacking the highly electrophilic carbon atom of an isocyanate (-N=C=O) group.[14] This reaction is typically fast, high-yielding, and does not require a catalyst, making it a highly efficient method for library synthesis.[15][16]



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Caption: Experimental workflow for the synthesis of N,N'-disubstituted ureas.

Protocol 2.1: Synthesis of N-(4-chlorophenyl)-N'-(4-cyclopentylpiperazin-1-yl)urea

This protocol details the synthesis of a representative urea derivative. The 4-chlorophenyl moiety is a common feature in kinase inhibitors.

Materials and Reagents

Reagent	CAS Number	MW (g/mol)	Amount	Moles (mmol)
4-Cyclopentylpiperazin-1-amine	61379-64-4	169.27	1.00 g	5.91
4-Chlorophenyl isocyanate	104-12-1	153.57	0.91 g	5.91
Dichloromethane (DCM), anhydrous	75-09-2	84.93	30 mL	-
Ethyl Acetate (EtOAc)	141-78-6	88.11	As needed	-
Hexanes	110-54-3	86.18	As needed	-

Step-by-Step Procedure

- Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add **4-Cyclopentylpiperazin-1-amine** (1.00 g, 5.91 mmol).
- Dissolution: Add anhydrous dichloromethane (30 mL) and stir under a nitrogen atmosphere until the solid is fully dissolved. Cool the solution to 0°C using an ice bath.
- Reagent Addition: In a separate vial, dissolve 4-chlorophenyl isocyanate (0.91 g, 5.91 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10 minutes.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 3 hours.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the mobile phase. The starting amine should be consumed, and a new, less polar spot (the product) should appear.
- Workup: Once the reaction is complete, a white precipitate often forms. If not, reduce the solvent volume by half using a rotary evaporator.
- Purification: Filter the resulting solid and wash it with cold diethyl ether (2 x 10 mL) to remove any unreacted starting material. If an oil is obtained or further purification is needed, perform flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a white solid. Dry under high vacuum for several hours.

Expected Results

- Yield: >90%
- Appearance: White crystalline solid.

Characterization Data (Predicted)

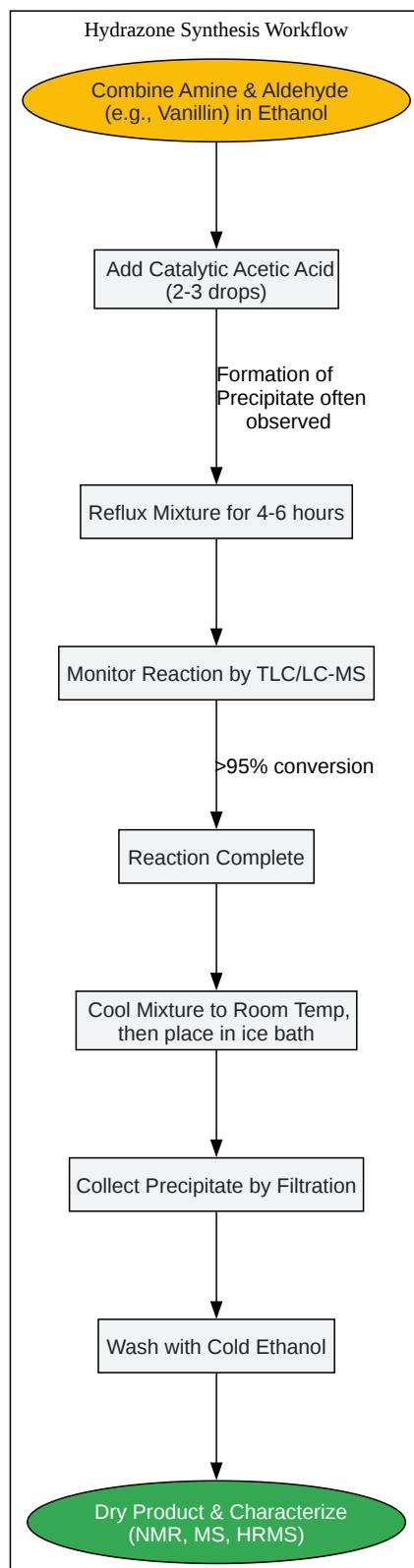
Analysis	Expected Data
¹ H NMR (400 MHz, CDCl ₃)	δ 8.5-9.0 (br s, 1H, Ar-NH), 7.2-7.4 (m, 4H, Ar-H), 6.5-6.8 (br s, 1H, N-NH), 3.0-3.2 (m, 4H, piperazine-H), 2.6-2.8 (m, 4H, piperazine-H), 2.4-2.6 (m, 1H, cyclopentyl-CH), 1.3-1.9 (m, 8H, cyclopentyl-CH ₂)
¹³ C NMR (101 MHz, CDCl ₃)	δ 155.0 (C=O), 137.5 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 120.0 (Ar-C), 65.0 (cyclopentyl-CH), 55.0 (piperazine-C), 50.0 (piperazine-C), 32.0 (cyclopentyl-CH ₂), 24.0 (cyclopentyl-CH ₂)
HRMS (ESI)	Calculated for C ₁₆ H ₂₄ CIN ₄ O [M+H] ⁺ : 323.1633; Found: 323.16XX

Synthetic Pathway II: Bioactive Hydrazones for Antimicrobial Applications

Hydrazones, characterized by the R₂C=N-NR₂ functional group, are a class of compounds extensively studied for their broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and antitubercular properties.[17][18][19] The synthesis involves a straightforward acid-catalyzed condensation reaction between a hydrazine (in our case, the N-amino piperazine) and a carbonyl compound (an aldehyde or ketone).[19]

Causality and Mechanistic Rationale

The reaction begins with the nucleophilic attack of the terminal nitrogen of **4-Cyclopentylpiperazin-1-amine** on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water and formation of a C=N double bond yields the final hydrazone product. The reaction is often reversible and driven to completion by removing water, for example, by using a Dean-Stark apparatus or by precipitation of the product.



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Caption: Experimental workflow for the synthesis of bioactive hydrazones.

Protocol 3.1: Synthesis of (E)-1-((4-hydroxy-3-methoxybenzylidene)amino)-4-cyclopentylpiperazine

This protocol uses vanillin as the aldehyde component, introducing a phenolic moiety known for its antioxidant and antimicrobial properties.

Materials and Reagents

Reagent	CAS Number	MW (g/mol)	Amount	Moles (mmol)
4-Cyclopentylpiperazin-1-amine	61379-64-4	169.27	1.00 g	5.91
Vanillin (4-hydroxy-3-methoxybenzaldehyde)	121-33-5	152.15	0.90 g	5.91
Ethanol (95%)	64-17-5	46.07	40 mL	-
Glacial Acetic Acid	64-19-7	60.05	3 drops	(catalyst)

Step-by-Step Procedure

- Reaction Setup: In a 100 mL round-bottom flask, combine **4-Cyclopentylpiperazin-1-amine** (1.00 g, 5.91 mmol) and vanillin (0.90 g, 5.91 mmol).
- Solvent Addition: Add 40 mL of 95% ethanol and a magnetic stir bar.
- Catalyst Addition: Add 3 drops of glacial acetic acid to the suspension.
- Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. The solids should dissolve upon heating. Continue refluxing for 5 hours.
- Monitoring: Monitor the reaction by TLC (Mobile phase: 7:3 Hexanes:EtOAc), observing the consumption of the starting materials.

- **Workup and Isolation:** After 5 hours, remove the heat source and allow the solution to cool to room temperature. A yellow precipitate should form.
- **Purification:** Cool the flask further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
- **Washing:** Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove soluble impurities.
- **Drying:** Dry the bright yellow solid in a vacuum oven at 40°C overnight.

Expected Results

- **Yield:** >85%
- **Appearance:** Bright yellow crystalline solid.

Characterization Data (Predicted)

| Analysis | Expected Data | | :--- | :--- | :--- | | ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5-9.8 (s, 1H, Ar-OH), 7.75 (s, 1H, N=CH), 7.15 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 3.80 (s, 3H, OCH₃), 3.0-3.2 (m, 4H, piperazine-H), 2.5-2.7 (m, 4H, piperazine-H), 2.3-2.5 (m, 1H, cyclopentyl-CH), 1.3-1.9 (m, 8H, cyclopentyl-CH₂) | | ¹³C NMR (101 MHz, DMSO-d₆) | δ 148.5 (Ar-C), 148.0 (Ar-C), 142.0 (N=CH), 126.0 (Ar-C), 122.0 (Ar-C), 116.0 (Ar-C), 110.0 (Ar-C), 65.0 (cyclopentyl-CH), 56.0 (OCH₃), 54.0 (piperazine-C), 50.0 (piperazine-C), 32.0 (cyclopentyl-CH₂), 24.0 (cyclopentyl-CH₂) | | HRMS (ESI) | Calculated for C₁₇H₂₆N₃O₂ [M+H]⁺: 304.2020; Found: 304.20XX |

Conclusion

4-Cyclopentylpiperazin-1-amine is a potent and versatile scaffold for the development of novel bioactive molecules. The protocols detailed in this guide for synthesizing ureas and hydrazones are robust, scalable, and provide access to chemical libraries with high potential for therapeutic applications. The strategic choice of reaction partners (isocyanates, aldehydes) allows for precise tuning of the physicochemical and pharmacological properties of the final compounds. By providing detailed, validated methods and the scientific rationale behind them,

we aim to accelerate the discovery and development of the next generation of piperazine-based therapeutics.

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